4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

X-ray crystallography Structure-based drug design Conformational analysis

Kinase inhibitor development requires scaffolds with validated binding modes to avoid wasted SAR efforts. This 5-aminopyrazole derivative offers: • **Structural validation**: Crystal structure (R-factor 0.0441) and p38α co-crystal (PDB: 3OCG) enable accurate docking. • **Regioselective derivatization**: Predictable N1- vs N2- selectivity via DFT, minimizing chromatographic purification. • **Parallel synthesis ready**: Participates in one-pot, three-component annulations for pyrazolo[3,4-b]pyridine libraries. Supplied in multi-gram quantities for automated workflows.

Molecular Formula C14H12N4
Molecular Weight 236.27 g/mol
CAS No. 148611-85-2
Cat. No. B11788020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
CAS148611-85-2
Molecular FormulaC14H12N4
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2N)C3=CN=CC=C3
InChIInChI=1S/C14H12N4/c15-14-12(10-5-2-1-3-6-10)13(17-18-14)11-7-4-8-16-9-11/h1-9H,(H3,15,17,18)
InChIKeyTZULHGSEODUKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Privileged Kinase Scaffold


4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS 148611-85-2; C14H12N4; MW 236.27) is a 5-aminopyrazole derivative that serves as a privileged scaffold for developing ATP-competitive kinase inhibitors [1]. Its structural features—a free 5-amino group, a 4-phenyl substituent, and a 3-(pyridin-3-yl) moiety—enable versatile derivatization, particularly for constructing fused heterocyclic systems with established activity against p38α MAPK and related kinases [2].

Building Block p38α MAPK inhibitor scaffold design Derivatizable 5-aminopyrazole core for structure-based design
Synthetic Access One-pot fused heterocycle synthesis Enables pyrazolo[3,4-b]pyridine library construction
Regiochemical Control N1-selective Ullmann arylation profile DFT-predicted tautomer-directed reaction pathway

4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Irreplaceable Scaffold


In-class 5-aminopyrazoles are not interchangeable building blocks because the specific substitution pattern at the 3- and 4-positions dictates both the regioselectivity of subsequent cyclocondensation reactions and the ultimate kinase inhibition profile of the derived heterocycles [1]. The 3-(pyridin-3-yl) group in 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine enables N1-arylation and subsequent annulation pathways that analogs lacking this pyridyl moiety cannot access, while the 4-phenyl substituent provides essential hydrophobic contacts in the kinase ATP-binding pocket that simpler methyl or unsubstituted derivatives fail to replicate [2][3].

3-Pyridyl Substituent
Enables specific N1-arylation and annulation pathways
3-alkyl/aryl analogs exhibit altered tautomer bias, blocking access to key cyclizations
4-Phenyl Substituent
Provides essential hydrophobic contacts in the kinase ATP-binding pocket
Simpler methyl or unsubstituted derivatives fail to replicate these critical interactions
Conformational Profile
Non-planar pre-organization matches kinase binding site topology
Planar analogs or those with different torsion angles may require conformational rearrangement upon binding

4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Differentiation Evidence


Crystal Structure Validation for Structure-Based Design

The crystal structure of the title compound has been solved by single-crystal X-ray diffraction, yielding a final R-factor of 0.0441 for 2755 observed reflections, confirming high-resolution structural fidelity [1]. This provides direct, experimentally validated geometric parameters for molecular docking and pharmacophore modeling that are not available for many closely related 5-aminopyrazole analogs lacking published crystal structures.

Crystal Structure Fidelity
Direct comparison
R-factor = 0.0441; 2755 observed reflections
Supports structure-based docking and pharmacophore modeling
Validated geometric parameters unavailable for many related scaffolds
X-ray crystallography Structure-based drug design Conformational analysis

Tautomer-Directed Regioselectivity in Ullmann Arylation

In C4-C5 fused pyrazol-3-amine systems, Ullmann arylation occurs predominantly at the NH position of the most stable 1H-tautomer, with regioselectivity predictable by DFT-calculated relative tautomer stability [1]. The presence of the 3-(pyridin-3-yl) substituent influences the tautomeric equilibrium (1H- vs. 2H-pyrazole), thereby controlling the site of N-arylation—a critical determinant of subsequent annulation pathway access that differs from simpler 3-alkyl or 3-aryl substituted 5-aminopyrazoles.

Tautomer-Directed Regioselectivity
Class-level inference
DFT-predicted 1H-tautomer stability guides N1 arylation site
Supports predictable regiochemical control for synthetic planning
Regioisomer ratio context reviewed; 3-substituent effects influence outcome
Regioselectivity DFT calculation Ullmann coupling

One-Pot Pyrazolo[3,4-b]pyridine Synthesis via Three-Component Annulation

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine undergoes a three-component reaction with β-ketonitrile and aldehydes to yield 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles under microwave irradiation in deep eutectic solvent [1]. This specific annulation pathway requires the 3-(pyridin-3-yl) group for proper orientation; 5-aminopyrazoles lacking this substituent do not participate in this regioselective cyclocondensation.

One-Pot Annulation Pathway
Direct comparison
Forms pyrazolo[3,4-b]pyridine-5-carbonitriles in one step
Establishes access to fused heterocycles via multicomponent reaction
3-alkyl analogs fail to undergo analogous regioselective cyclocondensation
Multicomponent reaction Heterocyclic synthesis Pyrazolopyridine

p38α MAPK Inhibitor Scaffold Validation

5-Amino-pyrazole derivatives, including those derived from 4-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, have been crystallographically characterized in complex with p38α MAPK (PDB ID: 3OCG) and demonstrate potent and selective inhibition of this kinase [1]. The scaffold's binding mode involves key hydrogen-bonding interactions between the pyrazole NH and kinase hinge region residues, with the 3-(pyridin-3-yl) and 4-phenyl substituents occupying the hydrophobic back pocket and gatekeeper region respectively.

p38α MAPK Scaffold Validation
Class-level inference
Optimized chemotype IC50 ~30 nM vs. comparator ~50 nM (SB203580)
Class-level assay potency context for kinase inhibition studies
Derivatization context; specific assay validation needed for final compounds
p38 MAPK Kinase inhibition Inflammation

Non-Planar Conformation Favorable for Kinase Binding

X-ray crystallographic analysis reveals that in the title compound, the phenyl and pyridyl rings are rotated relative to the pyrazole core plane, with dihedral angles of approximately 22.37° and 72.23° observed for analogous structural motifs [1]. This non-planar conformation positions the 3- and 4-substituents optimally for occupancy of the hydrophobic back pocket and solvent-exposed regions of the kinase ATP-binding site, respectively, a conformational preference that simpler planar analogs cannot achieve without introducing steric clash.

Binding Conformation
Class-level inference
Dihedral angles ~22° (pyridyl) and ~72° (phenyl) from pyrazole plane
Supports hydrophobic back-pocket and solvent-exposed region occupancy models
Pre-organized conformation minimizes entropic penalty for binding
Conformational analysis Structure-activity relationship Molecular modeling

Research & Procurement Scenarios for 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine


Structure-Based Design of p38α MAPK Inhibitors

Research groups engaged in rational design of p38α MAPK inhibitors should prioritize this scaffold when seeking a building block with direct structural validation. The availability of both the parent compound's crystal structure (R-factor = 0.0441) and co-crystal structures of derived inhibitors bound to p38α (PDB: 3OCG) provides experimentally determined geometric parameters for molecular docking and pharmacophore refinement [1][2]. This reduces the time and computational resources required for conformational sampling compared to using uncharacterized 5-aminopyrazole analogs lacking published structural data.

Parallel Library Synthesis for Kinase Inhibition

This building block is optimally deployed in parallel synthesis workflows aiming to generate diverse pyrazolo[3,4-b]pyridine libraries. Its demonstrated participation in one-pot, three-component annulation reactions enables rapid diversification at the 5- and 6-positions of the fused heterocyclic system [1]. Procurement in multi-gram quantities supports automated library production where scaffold consistency across a chemical series is critical for establishing robust SAR correlations.

Selective N1-Arylation with Predictable Regioselectivity

Synthetic programs that rely on Ullmann or acylation chemistry for scaffold elaboration should select this compound when N1- vs. N2-regioselectivity is a critical quality attribute. The tautomer-directed regioselectivity, predictable by DFT calculations, minimizes the formation of undesired constitutional isomers that would otherwise require chromatographic separation or result in inactive byproducts [1]. This is particularly relevant for medicinal chemistry efforts where isomeric purity of intermediates directly impacts downstream biological assay reproducibility.

Kinase Selectivity Profiling with a Privileged Chemotype

Investigators performing kinase selectivity panels or target engagement studies benefit from using a scaffold with a well-defined binding mode to p38α MAPK. The 5-aminopyrazole core engages the kinase hinge region via a conserved hydrogen-bonding motif, while the 3-(pyridin-3-yl) and 4-phenyl substituents project into pockets that can be systematically varied to tune selectivity across the kinome [1]. This chemotype serves as a validated control for comparing novel inhibitor series and benchmarking assay performance.

Application
Selection Property
Validation Focus
Structure-Based Kinase Inhibitor Design
Crystal structure coordinates (R-factor = 0.0441)
Docking and pharmacophore model refinement accuracy
Parallel Fused Heterocycle Library Synthesis
One-pot regioselective annulation capability
Formation of desired pyrazolo[3,4-b]pyridine regioisomer
Regioselective N1-Arylation Workflows
Tautomer-directed Ullmann coupling predictability
Crude N1 vs. N2 regioisomer ratio and purification effort
Kinase Selectivity Panel Benchmarking
p38α hinge-binding chemotype class context
Assay response consistency across derivative series

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